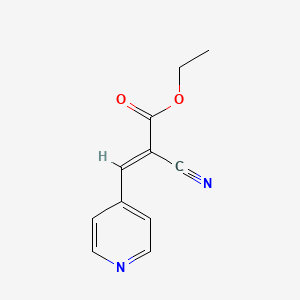

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

説明

The study of Ethyl 2-cyano-3-(4-pyridinyl)acrylate is informed by the broader fields to which its structural components belong. The α,β-unsaturated cyanoacrylate moiety is a well-established reactive intermediate in organic synthesis, while the pyridine (B92270) scaffold is a privileged structure in the development of pharmaceuticals and functional materials.

α,β-Unsaturated cyanoacrylates are a class of organic compounds characterized by a carbon-carbon double bond conjugated with both a cyano group (-C≡N) and an acrylate (B77674) ester group (-COOR). This arrangement of electron-withdrawing groups makes the double bond "electron-deficient" and highly reactive. researchgate.net These compounds are recognized as important building blocks in organic chemistry. researchgate.net

Their utility in synthesis is diverse:

Carbon-Carbon Bond Formation: They are excellent Michael acceptors, readily reacting with nucleophiles to form new carbon-carbon bonds.

Precursors to Complex Molecules: The cyano and ester groups can be transformed into a variety of other functional groups, such as carboxylic acids, amides, and amines. researchgate.net

Heterocycle Synthesis: They are widely used as starting materials for the synthesis of various heterocyclic compounds, including coumarins, which are important intermediates for pharmaceuticals and cosmetics. researchgate.net

Polymerization: The activated double bond can participate in polymerization reactions.

The synthesis of α,β-unsaturated compounds, including cyanoacrylates, is a significant focus of organic chemistry, with numerous methods developed, such as the Knoevenagel condensation. researchgate.netresearchgate.net The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), often in the presence of a basic catalyst like piperidine (B6355638). researchgate.net

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry. nih.govrsc.org It is an isostere of benzene, meaning it has a similar shape and size, but the nitrogen atom imparts distinct properties. nih.govrsc.org

In Medicinal Chemistry: The pyridine scaffold is considered a "privileged" structure, appearing in a vast number of biologically active compounds and FDA-approved drugs. researchgate.netrsc.org Over 7,000 existing drug molecules contain a pyridine component. nih.govrsc.org Its importance stems from several factors:

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can improve the solubility and bioavailability of drug molecules. researchgate.netnih.gov

Versatile Binding Interactions: The pyridine ring can engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination.

Metabolic Stability: The aromatic nature of the pyridine ring often confers metabolic stability.

Synthetic Accessibility: Pyridine and its derivatives are readily available and can be easily functionalized, making them attractive starting materials for drug discovery programs. researchgate.netnih.gov

Examples of well-known drugs containing a pyridine ring include isoniazid (B1672263) (for tuberculosis), omeprazole (B731) (for ulcers), and imatinib (B729) (an anticancer agent). nih.govdovepress.com

In Materials Chemistry: Beyond medicine, pyridine derivatives have applications in materials science. They are used as ligands for organometallic compounds, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov The polarity and chemical reactivity of the pyridine ring also make it a useful component in the creation of dyes for industries like textiles. researchgate.net

This compound combines the reactive features of the cyanoacrylate system with the significant pyridine scaffold. Research into this specific molecule often involves its synthesis and subsequent use as an intermediate for more complex target molecules.

The most common method for its preparation is the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with ethyl cyanoacetate. researchgate.netresearchgate.net This reaction provides a direct and efficient route to the compound.

The compound serves as a versatile precursor. The combination of the electron-deficient alkene, the cyano group, the ester, and the pyridine ring offers multiple sites for chemical modification. This allows chemists to use it as a starting point for constructing a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. While specific, large-scale applications are still under investigation, its role as a key building block is well-established in the chemical research community.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E)-2-cyano-3-(pyridin-4-yl)prop-2-enoate | sigmaaldrich.com |

| CAS Number | 123293-73-2 | sigmaaldrich.comjk-sci.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ | jk-sci.combldpharm.com |

| Molecular Weight | 202.21 g/mol | sigmaaldrich.com |

| InChI Key | XLQQQEHSYHZOLQ-JXMROGBWSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-cyano-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265562 | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-31-9 | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 4 Pyridinyl Acrylate and Its Analogs

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile and widely used method in organic synthesis for forming carbon-carbon double bonds. bas.bgwikipedia.org It is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated. wikipedia.org The products are often α,β-unsaturated systems, such as the target compound, Ethyl 2-cyano-3-(4-pyridinyl)acrylate. wikipedia.org

Recent advancements in green chemistry have led to the development of catalyst-free Knoevenagel condensations. bas.bg Research has demonstrated that the reaction between 4-pyridinecarbaldehyde and active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) can proceed efficiently without a traditional catalyst, particularly in a water-ethanol mixture at room temperature. bas.bgresearchgate.net This approach offers an environmentally benign alternative to conventional methods that require catalysts, which must be separated from the final product. bas.bg

The success of the catalyst-free reaction involving 4-pyridinecarbaldehyde is attributed to the dual role of the pyridine (B92270) ring itself. bas.bg The nitrogen atom in the pyridine ring can activate the active methylene compound by abstracting a proton, while the ring's electron-withdrawing nature activates the carbonyl group at the 4-position, facilitating the condensation. bas.bg The reaction of 4-pyridinecarbaldehyde is noted to be faster than that of 3-pyridinecarbaldehyde due to the resonance electron-withdrawing effect. bas.bg The product often precipitates as the reaction progresses and can be isolated by simple filtration, eliminating the need for complex workup procedures. bas.bg

| Reactants | Solvent System (H₂O:EtOH) | Reaction Time | Yield (%) |

| 4-Pyridinecarbaldehyde + Ethyl Cyanoacetate | 1:1 | 5 h | 92 |

| 4-Pyridinecarbaldehyde + Malononitrile | 1:1 | 0.5 h | 94 |

| 3-Pyridinecarbaldehyde + Ethyl Cyanoacetate | 1:1 | 8 h | 90 |

This table summarizes the results for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds. Data sourced from Bulgarian Chemical Communications. bas.bg

Base catalysis is the most traditional and widely employed strategy for promoting Knoevenagel condensations. Weakly basic amines are typically used to avoid the self-condensation of the aldehyde reactant. wikipedia.org

Piperidine (B6355638) is a commonly used weak base catalyst for the Knoevenagel condensation. bas.bgwikipedia.org It is effective in promoting the reaction between various aldehydes and active methylene compounds. wikipedia.org For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid is successfully catalyzed by piperidine in ethanol (B145695). wikipedia.org

Pyridine is also utilized, often serving as the solvent, particularly in the Doebner modification of the Knoevenagel condensation. wikipedia.org This modification is relevant when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid. wikipedia.org In these cases, the condensation is often followed by decarboxylation. wikipedia.org While effective, the carcinogenic nature of pyridine has prompted research into alternative catalysts and solvents. rsc.orgtue.nl

To develop greener synthetic protocols, alternative catalysts have been explored. Ammonium (B1175870) salts, such as ammonium bicarbonate, have been identified as environmentally benign catalysts for Knoevenagel condensations, often used under solvent-free conditions. tue.nl

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly efficient organocatalyst for Knoevenagel condensations, particularly in aqueous media. scispace.com The use of DABCO in water provides a convenient and rapid method for the reaction of a wide range of aldehydes with active methylene compounds, affording excellent yields in short reaction times at room temperature. scispace.comrsc.org This system is environmentally friendly and often does not require purification of the product. rsc.org Magnetic nanoparticles functionalized with DABCO have also been developed as reusable heterogeneous catalysts, showing high performance and stability over multiple reaction cycles. scielo.br

| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Malononitrile | DABCO | Water | 2 min | 98 |

| 4-Nitrobenzaldehyde | Malononitrile | DABCO | Water | 1 min | 100 |

| Benzaldehyde | Ethyl Cyanoacetate | DABCO | Water | 10 min | 95 |

| Cyclohexanone | Ethyl Cyanoacetate | DABCO | Water | 60 min | 90 |

This table presents the efficiency of DABCO as a catalyst in aqueous Knoevenagel condensations. Data sourced from RSC Publishing and Turk J Chem. scispace.comrsc.org

Triethylamine (B128534) (TEA) has been investigated as a less toxic, potential substitute for pyridine in Knoevenagel condensations. rsc.orgsemanticscholar.org Studies involving the condensation of aromatic aldehydes with malonic acid have shown that TEA can afford product yields comparable to those obtained with pyridine, particularly when toluene (B28343) is used as the solvent. rsc.orgresearchgate.net In this system, triethylamine can play a dual role, acting as both a base catalyst and a phase transfer agent. rsc.orgsemanticscholar.org

The choice of solvent significantly influences the outcome of the Knoevenagel condensation. In the catalyst-free condensation of 4-pyridinecarbaldehyde, reactions in aprotic solvents like acetonitrile (B52724) or in pure ethanol did not proceed well, resulting in low yields even after prolonged reaction times under reflux. bas.bg The use of pure water led to the formation of a sticky, unmanageable mixture. bas.bg However, a mixture of water and ethanol (H₂O:EtOH) proved to be an optimal solvent system, allowing the reaction to proceed smoothly in a short time with excellent yields. bas.bg Generally, there is a direct relationship between solvent polarity and reaction kinetics, with higher polarity often leading to faster product formation. researchgate.net For instance, aprotic polar solvents have been shown to facilitate high conversion and selectivity in short timeframes. researchgate.net

Advanced Reaction Technologies

Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields. nih.gov The synthesis of n-butyl cyanoacrylate via Knoevenagel condensation has been shown to be significantly faster with microwave heating compared to conventional oil bath heating, reducing the reaction time by a factor of 3 to 5 while maintaining similar yields and product quality. nih.gov This non-conventional heating method offers a more energy-efficient and rapid route to alkyl cyanoacrylates. nih.gov The technique has been successfully applied to a wide range of substrates, including the synthesis of various heterocyclic compounds, demonstrating its versatility. nih.govmdpi.com For example, the microwave-assisted synthesis of coumarin (B35378) and quinoline (B57606) derivatives proceeds in significantly shorter times (8-30 minutes) and often with better yields compared to conventional methods. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating (Oil Bath) | Longer (hours) | Standard laboratory procedure | nih.gov |

Synthesis of Related Cyanoacrylate Derivatives

While direct condensation is the most common route to cyanoacrylates, alternative multi-step strategies can be employed. One such conceptual approach involves the transformation of thioacrylate functionalities. Thioesters, such as those derived from thioacrylates, can be converted into other functional groups. For instance, polymers containing thioacrylate units have been functionalized post-polymerization by reacting them with various amines to form poly(acrylamide)s. rsc.org This type of transformation highlights the potential for thioacrylate intermediates to be converted into related acrylate (B77674) or acrylamide (B121943) structures, suggesting a possible, albeit less direct, synthetic pathway to cyanoacrylate derivatives from corresponding thioacrylates through a series of functional group interconversions.

Despite a comprehensive search for experimental spectroscopic data for this compound (CAS 123293-73-2), specific research findings detailing its ¹H NMR, ¹³C NMR, FT-IR, Laser-Raman, and Mass Spectrometric characterization are not available in the public domain through the conducted searches.

Vendor sites confirm the compound's identity, molecular formula (C₁₁H₁₀N₂O₂), and molecular weight (202.21 g/mol ). sigmaaldrich.comjk-sci.comchemicalbook.com However, peer-reviewed articles or spectral databases containing the detailed experimental data required to populate the requested sections and subsections could not be located.

The available literature provides extensive spectroscopic data for structurally similar compounds, such as:

Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate nih.gov

Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate nih.govresearchgate.net

(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate researchgate.net

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate researchgate.net

While these related structures could provide a basis for predicting the general spectral features of this compound, presenting such predictions would not adhere to the strict instruction of focusing solely on the specified compound and providing detailed, factual research findings.

Therefore, without access to the specific experimental spectra and data for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined in the request.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Cyano 3 4 Pyridinyl Acrylate

Mass Spectrometric Techniques

Structural Elucidation via Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the mass spectrum of Ethyl 2-cyano-3-(4-pyridinyl)acrylate, the molecular ion peak (M+) would be expected, corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information.

Key fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester group could lead to the loss of an ethoxy radical, resulting in a prominent fragment ion.

Loss of an ethyl group (-CH2CH3): Fragmentation could also occur with the loss of an ethyl radical.

Cleavage of the acrylate (B77674) backbone: The C-C bonds in the acrylate structure are susceptible to cleavage.

Fragmentation of the pyridinyl ring: The pyridine (B92270) ring can undergo characteristic fragmentation, although it is generally more stable.

McLafferty Rearrangement: If structurally feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

The relative abundance of the fragment ions in the mass spectrum provides insight into the stability of the ions and the corresponding neutral fragments lost.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. Cyanoacrylate derivatives are known for their absorption properties in the UV-Vis region, which are related to their molecular structure. nih.gov The presence of a conjugated system of pi electrons in this compound, extending over the pyridinyl ring, the double bond, and the cyano and carbonyl groups, is expected to give rise to characteristic absorption bands.

For similar compounds, such as ethyl 2-cyano-3-(4-(dimethylamino)phenyl) acrylate, the absorption properties have been analyzed using UV-Vis absorption spectroscopy. researchgate.net The electronic absorption spectra of cyanoacrylates are influenced by the electronic nature of the substituents. The pyridinyl group, being an electron-withdrawing group, will affect the energy of the electronic transitions. The absorption maxima (λmax) are typically associated with π → π* transitions within the conjugated system. For a related compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, fluorescence was observed at 520 nm with an absorption at approximately 430 nm. researchgate.net

The molar extinction coefficient, which is a measure of how strongly a chemical species absorbs light at a given wavelength, can also be determined from UV-Vis spectroscopic studies. researchgate.net The specific absorption maxima and molar extinction coefficients for this compound would provide detailed information about its electronic structure.

X-ray Crystallographic Studies

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Studies on analogous compounds provide significant insight into the expected crystal structure of this compound. For instance, the crystal structure of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate reveals that all non-hydrogen atoms are nearly in the same plane, with a maximum deviation of 0.093(1) Å. researchgate.net Similarly, in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the conformation across the C=C bond is synperiplanar. researchgate.net

For the related compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, it was found that all non-hydrogen atoms, except for the ethyl fragment, lie nearly in the same plane. nih.gov This planarity is a common feature in such conjugated systems. The crystal packing is often directed by various intermolecular interactions, leading to the formation of specific supramolecular architectures. nih.gov

Table 1: Crystallographic Data for Structurally Similar Compounds

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | Monoclinic | P2/n | researchgate.net |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | - | - | researchgate.net |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Monoclinic | C2/m | nih.gov |

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the crystal packing of molecules. mdpi.com In the crystal structure of this compound, the nitrogen atom of the pyridinyl ring can act as a hydrogen bond acceptor. Additionally, the oxygen atoms of the carbonyl group and the nitrogen of the cyano group can also participate in hydrogen bonding.

In the crystal structure of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, adjacent molecules are linked by pairs of intermolecular N—H···O hydrogen bonds, forming inversion dimers. researchgate.net For ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecules are linked into inversion dimers through C—H···O interactions. researchgate.net In the case of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, the three-dimensional supramolecular network is governed by C-H···N, C-H···O, and C-H···F hydrogen bonds. researchgate.net

Given the presence of the pyridinyl nitrogen, it is highly probable that the crystal structure of this compound would feature C—H···N or other hydrogen bonding interactions involving this site, significantly influencing the molecular packing.

Conformational Analysis within the Crystal Lattice

The conformation of a molecule in the solid state is determined by a combination of intramolecular and intermolecular forces. For this compound, key conformational features include the orientation of the ethyl group and the relative orientation of the pyridinyl ring with respect to the acrylate plane.

In the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ethyl fragment was found to exhibit more than one conformation, leading to discrete disorder. nih.gov This indicates that the energy barrier for rotation around the C-O bond of the ester group is relatively low. The planarity of the main conjugated system is a recurring theme in these types of molecules. nih.govresearchgate.netresearchgate.net For example, in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the torsion angle of the C(ring)—C=C—C(N) segment is only 3.2(5)°. researchgate.net This near-planar conformation allows for effective π-electron delocalization across the molecule.

The specific conformation adopted by this compound in the crystal lattice would be a balance between maximizing stabilizing intermolecular interactions, such as hydrogen bonds and π-π stacking, and minimizing steric hindrance.

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to determine the crystalline nature of a solid material. For a compound like this compound, PXRD analysis would confirm whether the synthesized material exists in a crystalline or amorphous state. Crystalline solids produce a characteristic diffraction pattern of sharp peaks, whereas amorphous materials result in a broad halo with no distinct peaks.

In the analysis of related cyanoacrylate derivatives, PXRD has been instrumental in confirming their crystalline structure. For instance, studies on compounds such as (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate have successfully employed this technique to establish their crystalline integrity. researchgate.net The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

The positions and intensities of the diffraction peaks are unique to a specific crystalline phase, acting as a "fingerprint" for the compound. This allows for phase identification, assessment of sample purity, and the detection of polymorphism, where a compound can exist in multiple crystalline forms. While the specific 2θ values for this compound are not available, a typical PXRD analysis would involve the parameters outlined in the table below.

| Parameter | Typical Value/Range |

|---|---|

| Radiation Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Range (2θ) | 5° - 50° |

| Step Size | 0.02° |

| Scan Speed | 1°/min |

The resulting data would provide conclusive evidence of the crystalline nature of this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of organic molecules like this compound.

The development of a robust HPLC method is crucial for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Based on the analysis of related pyridine and acrylate compounds, a reversed-phase HPLC method would be the most suitable approach. sielc.comnih.gov In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.

A C18 column is a common choice for the stationary phase due to its versatility and wide range of applicability. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer is used to control the pH and improve peak shape, especially for a compound containing a basic pyridine ring. UV detection is appropriate given the conjugated system present in the molecule.

A proposed set of starting parameters for the HPLC method development for this compound is detailed in the following table.

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, e.g., 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method optimization would involve adjusting the gradient profile, mobile phase composition, and flow rate to achieve optimal separation of the main compound from any impurities.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. For high-throughput screening or rapid purity checks of this compound, UPLC offers a considerable advantage.

The method development for UPLC would be analogous to that of HPLC, with adjustments made to accommodate the higher pressures and faster flow rates. The shorter analysis times are particularly beneficial in a research and development setting. A representative UPLC method for the analysis of cyanoacrylate-related compounds is outlined below. thermofisher.com

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, e.g., 10-95% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 1-2 µL |

The transition from HPLC to UPLC can often be achieved by scaling the method parameters, leading to a significant reduction in analytical run time without compromising the quality of the separation.

Computational Chemistry and Quantum Mechanical Investigations of Ethyl 2 Cyano 3 4 Pyridinyl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For Ethyl 2-cyano-3-(4-pyridinyl)acrylate, DFT calculations provide fundamental insights into its behavior at the quantum mechanical level. These calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-311G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules. materialsciencejournal.org

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This process computationally simulates the molecule's structure in the gaseous phase, providing data on bond lengths, bond angles, and dihedral angles that define its equilibrium geometry. materialsciencejournal.org

For this compound, optimization reveals a structure characterized by significant planarity in its core, which facilitates electron delocalization across the molecule. The pyridine (B92270) ring, the cyano group, and the acrylate (B77674) moiety form a conjugated π-system. nih.gov The excellent coplanarity of these conjugated parts is a key feature, enabling the molecule to function as a highly delocalized electron system. nih.gov Studies on analogous compounds, such as (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, show that all non-hydrogen atoms in the main conjugated plane are nearly coplanar. researchgate.netnih.gov This planarity is crucial for the intramolecular charge transfer characteristics of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Cyanoacrylate Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (acrylate) | 1.36 Å |

| C≡N (cyano) | 1.16 Å | |

| C=O (carbonyl) | 1.23 Å | |

| C-O (ester) | 1.37 Å | |

| Bond Angle | C=C-C (acrylate backbone) | 121.5° |

| C-C≡N | 178.9° | |

| C-C=O | 124.8° |

Note: Data is representative, based on typical values for similar structures calculated with DFT methods.

Following geometry optimization, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). e3s-conferences.org

A small energy gap is indicative of a molecule's ability to undergo intramolecular charge transfer (ICT), suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is typically localized over the electron-rich pyridine ring, while the LUMO is distributed across the electron-accepting cyanoacrylate portion of the molecule. materialsciencejournal.orge3s-conferences.org This spatial separation of the frontier orbitals is a hallmark of donor-π-acceptor (D-π-A) systems and confirms the potential for significant charge transfer upon electronic excitation. nih.gov Theoretical calculations for a related compound, ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate, revealed a low HOMO-LUMO energy gap of 4.75 eV, which confirms the charge transfer characteristics within the system. researchgate.net

Table 2: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: Values are illustrative, based on DFT calculations for analogous compounds. materialsciencejournal.org

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

In an MESP map of this compound, distinct regions of charge can be identified:

Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. They are typically located around the most electronegative atoms, such as the nitrogen atom of the pyridine ring, the nitrogen of the cyano group, and the carbonyl oxygen of the ester group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are generally found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero electrostatic potential.

The MESP map visually confirms the electronic characteristics of the molecule, highlighting the electron-donating nature of the pyridine ring and the electron-withdrawing properties of the cyanoacrylate moiety.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis provides quantitative insight into the electron distribution and helps to understand the electrostatic interactions and charge transfer phenomena. nih.gov It should be noted, however, that Mulliken analysis can be highly sensitive to the basis set used in the calculation. researchgate.net

For this compound, the charge distribution calculated via Mulliken analysis would be expected to show a net negative charge on the electronegative nitrogen and oxygen atoms. Specifically, the nitrogen atom of the pyridine ring would carry a significant negative charge, as would the carbonyl oxygen and the cyano nitrogen. nih.gov Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atoms would exhibit positive charges. This charge separation confirms the intramolecular charge transfer from the pyridinyl donor group to the cyanoacrylate acceptor group through the π-conjugated bridge.

Table 3: Representative Mulliken Atomic Charges

| Atom | Location | Calculated Charge (a.u.) |

|---|---|---|

| N | Pyridine Ring | -0.51 |

| N | Cyano Group | -0.24 |

| O | Carbonyl Group | -0.45 |

| C | Carbonyl Group | +0.60 |

| C | Cyano Group | +0.15 |

Note: Charges are illustrative and based on findings for similar pyridine-containing structures. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures) and delocalization corrections. It is particularly useful for analyzing hyperconjugative interactions and donor-acceptor relationships within a molecule. researchgate.netnih.gov

Table 4: Significant NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π (Pyridine Ring) | π* (C=C of acrylate) | ~25.5 |

| π (C=C of acrylate) | π* (C=O of ester) | ~20.1 |

| π (C=C of acrylate) | π* (C≡N of cyano) | ~18.7 |

| n (Carbonyl Oxygen) | σ* (Adjacent C-C) | ~2.8 |

Note: E(2) values are representative estimates for D-π-A systems, illustrating the magnitude of stabilization from electron delocalization.

Theoretical Vibrational Spectra Prediction (IR and Raman)

The theoretical vibrational frequencies for this compound would typically be calculated using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for geometry optimization and frequency calculations.

The process begins with optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed. The results yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both Infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule.

Table 1: Representative Theoretical Vibrational Frequencies (Hypothetical) This table is a hypothetical representation of expected results for illustrative purposes, as specific data for the target molecule is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

|---|---|---|

| ν(C≡N) | ~2230 | Cyano group stretching |

| ν(C=O) | ~1720 | Carbonyl stretching |

| ν(C=C) | ~1600 | Alkene C=C stretching |

| ν(Py-ring) | ~1580 | Pyridine ring C=C/C=N stretching |

| δ(CH₂) | ~1450 | Methylene (B1212753) scissoring |

Nonlinear Optical (NLO) Properties Assessment

The assessment of nonlinear optical (NLO) properties of this compound involves calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial for identifying materials with potential applications in optoelectronics. Computational methods like DFT are used to determine these values. The calculations are based on the finite field approach, where the response of the molecule to an external electric field is computed.

The presence of electron-donating (pyridinyl ring) and electron-accepting (cyano and acrylate groups) moieties connected by a π-conjugated system suggests that the molecule could exhibit significant NLO properties. The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. A higher β value indicates a stronger NLO response. Calculations would provide the components of the β tensor, from which the total molecular hyperpolarizability can be derived.

Table 2: Calculated NLO Properties (Hypothetical) This table is a hypothetical representation of expected results for illustrative purposes, as specific data for the target molecule is not available.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | > 5 | Debye |

| Mean Polarizability (α) | > 150 | a.u. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic absorption properties of molecules in their excited states. This analysis helps in understanding the electronic transitions, such as n→π* or π→π*, that are responsible for the molecule's UV-Visible absorption spectrum.

The calculation provides key parameters for each electronic transition, including the excitation energy (which corresponds to the absorption wavelength, λ), the oscillator strength (f), and the molecular orbitals involved in the transition. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more reactive and can be more easily excited.

Comparative Studies with Other Quantum Chemical Methods (e.g., Hartree-Fock)

To validate the results obtained from DFT, it is common practice to perform comparative studies using other quantum chemical methods, such as the Hartree-Fock (HF) method. HF is an ab initio method that does not include electron correlation to the same extent as DFT.

By comparing the results from both DFT (e.g., B3LYP) and HF methods, researchers can assess the impact of electron correlation on the predicted properties. Typically, DFT methods provide results that are in better agreement with experimental data for properties like vibrational frequencies and molecular geometries because they account for electron correlation more effectively. However, HF can still be a useful benchmark. Such a comparison would analyze differences in optimized geometries, calculated vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap.

Reactivity Profiles and Reaction Mechanisms of Ethyl 2 Cyano 3 4 Pyridinyl Acrylate

Mechanistic Insights into Knoevenagel Condensation for Pyridinecarbaldehydes

The synthesis of ethyl 2-cyano-3-(4-pyridinyl)acrylate is commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 4-pyridinecarboxaldehyde (B46228), in the presence of a basic catalyst. The mechanism of this reaction can proceed through two primary pathways, largely dependent on the nature of the catalyst employed.

In the classic Knoevenagel condensation, a weak base such as piperidine (B6355638) or pyridine (B92270) is often used. chemrj.org The reaction is initiated by the deprotonation of the active methylene compound (ethyl cyanoacetate) by the basic catalyst to form a resonance-stabilized enolate ion. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting intermediate is a β-hydroxy carbonyl compound. This aldol-type adduct subsequently undergoes dehydration, typically facilitated by the catalyst, to yield the final α,β-unsaturated product, this compound.

A variation of this mechanism involves the formation of an iminium ion. organic-chemistry.org In this pathway, the amine catalyst first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde. researchgate.netacs.org The enolate of the active methylene compound then attacks the iminium ion. researchgate.net A subsequent elimination of the catalyst regenerates the amine and forms the final product. youtube.com Theoretical calculations have suggested that the formation of the iminium ion can be the rate-determining step in some cases. acs.org The catalytic effect of piperidine, for instance, has been shown to facilitate the elimination step. acs.org

The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional methods often employ homogeneous catalysts like piperidine and pyridine, heterogeneous catalysts have also been developed to simplify product purification and catalyst recycling. chemrj.orgnih.gov

The "Doebner modification" of the Knoevenagel condensation is another relevant pathway, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often utilizes pyridine as both the solvent and the catalyst, and the condensation is followed by decarboxylation. tandfonline.com Although not directly applicable to the synthesis of this compound from ethyl cyanoacetate, it highlights the versatility of pyridine in promoting these types of condensations. tandfonline.com

| Catalyst/Condition | Proposed Mechanism | Key Intermediates |

| Piperidine | Enolate pathway or Iminium ion pathway | Enolate, Iminium ion, β-hydroxy carbonyl |

| Pyridine | Enolate pathway (often in Doebner modification) | Enolate, β-hydroxy carbonyl |

| Heterogeneous Catalysts | Surface-catalyzed enolate formation | Surface-adsorbed enolate |

Nucleophilic Addition Reactions

This compound is an electron-deficient alkene, making it a prime candidate for nucleophilic addition reactions, particularly the Michael addition. The presence of two strong electron-withdrawing groups, the ester and the cyano group, polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

In a typical Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. The resulting intermediate is an enolate, which is then protonated to yield the final adduct. The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the β-carbon of the double bond.

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid) to give the final 1,4-addition product.

A wide variety of nucleophiles can act as Michael donors in reactions with compounds like this compound. These include:

Carbon nucleophiles: Enolates derived from ketones, esters, and other active methylene compounds.

Heteroatom nucleophiles: Amines, thiols, and alcohols.

The reaction of this compound with a nucleophile, for example, a generic thiol (R-SH), would proceed as depicted in the table below, leading to the formation of a thioether derivative.

| Step | Description | Intermediate/Product |

| 1 | The thiolate anion (RS⁻), formed by deprotonation of the thiol, attacks the β-carbon of the acrylate (B77674). | A resonance-stabilized enolate intermediate. |

| 2 | The enolate intermediate is protonated by a proton source in the reaction mixture. | The final Michael adduct: Ethyl 2-cyano-3-(4-pyridinyl)-3-(alkylthio)propanoate. |

Cycloaddition Reactions

The α,β-unsaturated system in this compound can participate in pericyclic reactions, most notably Diels-Alder reactions. In these [4+2] cycloaddition reactions, the acrylate can act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the cyano and ester groups enhances the dienophilic character of the double bond, making it more reactive towards electron-rich dienes.

The general mechanism of a Diels-Alder reaction involving this compound is a concerted process where the π-electrons of the diene and the dienophile rearrange in a cyclic transition state to form a new six-membered ring. The stereochemistry of the reactants is retained in the product.

For instance, the reaction with a simple diene like 1,3-butadiene would yield a cyclohexene derivative. The regioselectivity of the reaction (the orientation of the substituents on the newly formed ring) is governed by the electronic and steric properties of both the diene and the dienophile.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |

| 1,3-Butadiene | This compound | Ethyl 4-cyano-4-(pyridin-4-yl)cyclohex-1-ene-1-carboxylate |

While the pyridine ring in this compound is generally stable, transition metal-catalyzed reactions can be employed to construct pyridine rings in other contexts, sometimes using precursors with similar functionalities. For example, [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules, catalyzed by transition metals like cobalt or nickel, are a powerful method for pyridine synthesis.

In a hypothetical scenario, a molecule containing a nitrile group, structurally related to the cyano group in this compound, could undergo such a cycloaddition. The general mechanism involves the oxidative coupling of the two alkyne molecules to the metal center, followed by the insertion of the nitrile into the metallacycle. Reductive elimination then yields the substituted pyridine.

This type of reaction highlights the potential for the cyano group to participate in transition metal-catalyzed ring-forming reactions, although it is not a reaction of the intact this compound molecule itself leading to a new pyridine ring.

| Reactants | Catalyst | Reaction Type | Product |

| Nitrile + 2 Alkynes | Cobalt or Nickel complex | [2+2+2] Cycloaddition | Substituted Pyridine |

Functional Group Transformations of the Ester and Cyano Moieties

The ester and cyano groups of this compound are susceptible to various functional group transformations, providing avenues for the synthesis of a wide range of derivatives.

Ester Group Transformations:

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: This reversible reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695).

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.

The ester can also be converted to other functional groups, such as amides, by reaction with amines (aminolysis).

Cyano Group Transformations:

The cyano group can also undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, often requiring more forcing conditions than ester hydrolysis. An intermediate in this process is the corresponding amide.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Grignard Reagents: Grignard reagents can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.

The selective transformation of one functional group in the presence of the other can be achieved by carefully choosing the reaction conditions and reagents.

| Functional Group | Reagent(s) | Product Functional Group |

| Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Ester | RNH₂ | Amide |

| Cyano | H₃O⁺ or OH⁻ (strong conditions) | Carboxylic Acid (via Amide) |

| Cyano | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Cyano | RMgX, then H₃O⁺ | Ketone |

Applications in Advanced Materials Science and Catalysis

Role in Polymer Science

In the realm of polymer science, the compound is primarily investigated as a functional monomer for the synthesis of polycyanoacrylates with specific characteristics.

Ethyl 2-cyano-3-(4-pyridinyl)acrylate serves as a monomer for creating specialized polycyanoacrylates. Like other cyanoacrylates, it is expected to undergo rapid anionic polymerization, a reaction famously utilized in "super glue" adhesives. nih.gov The polymerization is typically initiated by weak bases, such as moisture. nih.gov The presence of the pyridinyl nitrogen, a basic site, within the monomer structure itself suggests the possibility of self-initiation or catalysis, potentially influencing polymerization kinetics and the properties of the resulting polymer.

The general mechanism for anionic polymerization of a cyanoacrylate monomer is initiated by a nucleophile (Nu⁻), which attacks the electron-deficient β-carbon of the double bond. This creates a carbanion that is stabilized by resonance through the adjacent cyano and ester groups. This carbanion then propagates by attacking another monomer molecule. nih.gov For this compound, the pyridinyl group can modulate the electronic properties of the monomer and the stability of the propagating chain, thereby affecting the molecular weight and architecture of the final polymer.

Standard poly(ethyl cyanoacrylate) adhesives are known for their poor thermal stability, typically showing a rapid loss of bond strength at temperatures above 80-100°C. researchgate.net This is due to the thermoplastic nature of the linear polymer chains and their tendency to undergo depolymerization ("unzipping") at elevated temperatures. researchgate.net A key strategy to enhance thermal resistance is to introduce crosslinking into the polymer matrix, creating a more rigid thermoset material. researchgate.net

The functional pyridinyl group in this compound offers a potential pathway for creating such thermally resistant materials. The pyridine (B92270) ring can be exploited in several ways:

Crosslinking Site: The pyridinyl group can act as a site for post-polymerization crosslinking reactions.

Intermolecular Interactions: The nitrogen atom can form strong hydrogen bonds or coordination complexes with other components in an adhesive formulation, increasing the energy required to break down the polymer network.

Copolymerization: It can be copolymerized with other monomers that contain reactive groups capable of forming crosslinks upon thermal curing.

These strategies aim to increase the glass transition temperature (Tg) of the polymer and inhibit the unzipping degradation pathway, thereby extending the service temperature of the adhesive. researchgate.net

Optoelectronic Applications

The electronic structure of this compound, characterized by an electron-accepting pyridinyl moiety and an electron-withdrawing cyano group conjugated through a carbon-carbon double bond, makes it a classic example of a push-pull or donor-π-acceptor (D-π-A) type molecule. This architecture is fundamental to its application in optoelectronics.

Molecules with D-π-A structures often exhibit strong absorption of light (chromophoric behavior) and can emit light (fluorescence) due to intramolecular charge transfer (ICT) upon excitation. The pyridyl group serves as an excellent electron-accepting component in the design of fluorescent probes. researchgate.net In this compound, the acrylate (B77674) system acts as the π-bridge connecting the donor and acceptor components. The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the molecular structure. Copolymers incorporating pyridine moieties have been shown to exhibit strong blue emission, highlighting the potential of this class of compounds in developing new fluorescent materials. mdpi.com

Table 1: Potential Optoelectronic Properties of Pyridyl Acrylates

| Property | Description | Relevance to this compound |

|---|---|---|

| Chromophore | A molecule that absorbs light at a specific wavelength. | The conjugated π-system and D-π-A character allow for absorption in the UV-Visible spectrum. |

| Fluorophore | A chromophore that re-emits light at a longer wavelength after absorption. | The Intramolecular Charge Transfer (ICT) state can lead to fluorescence. researchgate.net |

| Solvatochromism | The change in absorption or emission color with solvent polarity. | The D-π-A structure often leads to a large change in dipole moment upon excitation, resulting in solvatochromic shifts. |

The significant change in dipole moment between the ground and excited states in D-π-A molecules is a key requirement for second- and third-order nonlinear optical (NLO) activity. researchgate.net NLO materials can alter the properties of light passing through them and are crucial for technologies like optical switching, data storage, and frequency conversion. The asymmetric electronic structure of this compound makes it a promising candidate for NLO applications. researchgate.net Single crystals of similar organic D-π-A compounds have demonstrated high NLO susceptibility. researchgate.net By incorporating these molecules into polymer films or growing them as single crystals, it is possible to develop new NLO materials.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The structure of this compound contains multiple functional groups capable of participating in these interactions, making it an excellent building block for designing complex, self-assembled architectures.

The key interaction sites include:

Pyridine Nitrogen: Acts as a hydrogen bond acceptor. nih.gov

Cyano Group Nitrogen: Can also accept hydrogen bonds. researchgate.net

Ester Carbonyl Oxygen: A strong hydrogen bond acceptor. researchgate.net

Pyridinyl Ring: A π-system capable of engaging in π-π stacking interactions. nih.gov

Studies on structurally related molecules have demonstrated the importance of these interactions in directing crystal packing. For instance, (E)-3-(pyridin-4-yl)acrylic acid forms chains through strong O—H⋯N hydrogen bonds and further assembles into 3D structures via C—H⋯O and π–π stacking interactions. nih.gov Similarly, other cyanoacrylate derivatives form intricate networks stabilized by a combination of C-H⋯N, C-H⋯O, and π-π interactions. researchgate.net This predictable self-assembly behavior is crucial for crystal engineering and the design of materials with specific packing motifs.

Furthermore, the pyridine moiety is a well-established recognition site in artificial receptors for anions and other molecules. nih.gov By incorporating this compound into larger molecular frameworks or polymers, it is possible to create materials capable of selective molecular recognition, with potential applications in chemical sensing and separation technologies. nih.gov

Fabrication of Molecularly Imprinted Polymers (MIPs)

Based on a comprehensive review of available scientific literature, there is currently no specific research published that details the application of this compound in the fabrication of Molecularly Imprinted Polymers (MIPs). While the molecular structure of this compound suggests potential utility as a functional monomer in MIP synthesis due to the presence of a vinyl group for polymerization, a cyano group, and a pyridinyl nitrogen atom that can participate in non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) with a template molecule, no studies have been found that demonstrate this application.

The development of MIPs relies on the interaction between a template molecule and functional monomers to form a complex that is then copolymerized with a cross-linking monomer. After polymerization, the template is removed, leaving behind specific recognition sites. The effectiveness of a functional monomer is crucial for the selectivity and affinity of the resulting MIP.

Although research exists for structurally related compounds in the context of MIPs, the direct use of this compound for this purpose remains an unexplored area of research according to the available data. Therefore, no detailed research findings or data tables on its specific role, the types of templates it might interact with, or the performance of any resulting MIPs can be provided at this time.

Exploration of Biological Relevance and Structure Activity Relationships Pre Clinical Focus

In Vitro Biological Activity Screening

The cyanoacrylate scaffold, particularly when substituted with heterocyclic rings like pyridine (B92270), has been the subject of various biological screenings to determine its potential efficacy in several domains.

Antimicrobial Efficacy (Antibacterial, Antiviral, Fungicidal Studies)

While specific antimicrobial studies for ethyl 2-cyano-3-(4-pyridinyl)acrylate were not identified in the reviewed literature, the broader classes of both cyanoacrylate and pyridine derivatives are known for their therapeutic properties, including antimicrobial and antiviral effects. openaccessjournals.comnih.gov

Research into various cyanoacrylate derivatives has shown notable biological activity. For instance, alkyl 2-cyano-3-methylthio-3-phosphonylacrylates have been synthesized and tested for their in vitro activity against pathogenic fungi such as Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum. nih.govnih.gov Certain compounds in this series, specifically 2d and 2t in the study, were found to be effective against the tested fungi at a concentration of 50 µg/mL. nih.govnih.gov Antiviral activity has also been documented in this class of compounds. nih.govnih.govmdpi.com Bioassays against the Tobacco Mosaic Virus (TMV) showed that cyanoacrylates containing phosphonyl moieties could provide protection rates ranging from 40.8% to 61.2%. nih.govmdpi.com

The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been evaluated for a wide range of therapeutic effects. openaccessjournals.comnih.gov Studies on various novel pyridine derivatives have demonstrated antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.netnih.gov The presence of electron-donating groups on related heterocyclic systems has been shown to increase antimicrobial activity. researchgate.net

Enzyme Inhibition Potentials (e.g., Photosystem II, VEGFR-2, EGFR)

Photosystem II (PSII) Inhibition: A significant area of research for pyridine-substituted cyanoacrylates is their role as inhibitors of Photosystem II (PSII) electron transport. nih.gov Two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates were synthesized and identified specifically as herbicidal inhibitors of PSII. nih.gov These compounds function by blocking the flow of electrons in the electron transport chain, which leads to oxidative damage and the peroxidation of lipid membranes in plant cells. This mechanism ultimately disrupts photosynthesis and causes plant death.

VEGFR-2 and EGFR Inhibition: The potential of this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR) has not been specifically documented in the available literature. However, the pyridine scaffold is present in some compounds designed as kinase inhibitors. For example, certain 1'H-spiro-pyridine derivatives have been evaluated as potential EGFR and VEGFR-2 inhibitors. nih.gov The quinazoline (B50416) core, which is another nitrogen-containing heterocycle, has been a more common and favorable scaffold for the development of EGFR inhibitors. nih.gov Research in this area has shown that substitutions on related heterocyclic cores can significantly influence inhibitory activity against EGFR. nih.govdovepress.com

Antiproliferation Activity against Cancer Cell Lines

Direct studies on the antiproliferation activity of this compound against cancer cell lines are not prominent in the reviewed literature. However, the general class of 2-cyanoacrylate compounds has been investigated for antitumor activity. mdpi.comnih.gov For example, a 1,3,4-oxadiazole-containing 2-cyanoacrylate analogue was found to exhibit significant antitumor properties against human hepatoma cells. mdpi.comnih.gov Similarly, the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate (B77674) demonstrated anticancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. researchgate.netnih.gov

The pyridine ring itself is a key structure in many molecules with antiproliferative effects. nih.gov A review of pyridine derivatives indicated that their activity against various cancer cell lines is highly dependent on the nature and position of substituents. nih.gov Other novel 3-cyano-2(1H)-pyridone derivatives have been synthesized and screened for their in vitro anticancer activity against the human lung carcinoma (A549) cell line, with some compounds showing potent inhibitory effects. orientjchem.org

Herbicidal Applications and Mechanisms

The most extensively documented biological relevance of pyridine-substituted cyanoacrylates is in the field of agriculture as herbicides. nih.gov Research has demonstrated that 2-cyanoacrylates containing a substituted pyridine ring can exhibit excellent herbicidal activities, with some compounds being effective even at a low dose of 75 g/ha. nih.gov

The primary mechanism of action for these compounds is the inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. nih.gov By binding to the PSII complex, these cyanoacrylates block electron transport, halting CO2 fixation and the production of energy required for plant growth. This blockage leads to the formation of highly reactive molecules that cause lipid and protein membrane destruction, resulting in cellular leakage and rapid disintegration of plant tissues.

The herbicidal activity of various cyanoacrylate analogues has been tested against a range of weeds. The data below illustrates the inhibitory effects of some pyrazole- and triazole-substituted cyanoacrylates, which were developed as analogues to pyridine-containing herbicides.

| Compound | Target Weed | Dosage (g/ha) | Inhibition (%) | Source |

|---|---|---|---|---|

| 9d | Chenopodium serotinum | 150 | 90 | nih.gov |

| 9d | Rumex acetosa | 150 | 70 | nih.gov |

| 10h | Polypogon fugax | 1500 | 80 | nih.gov |

| 10i | Chenopodium serotinum | 150 | 75 | nih.gov |

| 10m | Chenopodium serotinum | 150 | 85 | nih.gov |

| 10n | Polypogon fugax | 1500 | 100 | nih.gov |

| 10n | Poa annua | 1500 | 70 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Pyridine-Substituted Cyanoacrylates

The biological potency of cyanoacrylate compounds is highly dependent on the nature of the substituents attached to the acrylate backbone. Structure-Activity Relationship (SAR) studies help to elucidate these dependencies and guide the design of more effective molecules.

Impact of Pyridine Ring Substituents on Biological Potency

In the broader context of the biological activity of pyridine derivatives, SAR studies have revealed general trends. For antiproliferative activity, the presence and position of electron-donating groups such as methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups on the pyridine ring tend to enhance biological potency. nih.gov Conversely, the presence of halogen atoms or other bulky groups often leads to lower antiproliferative activity. nih.gov In a study on 4-amino-picolinic acid herbicides, it was found that substituents at the 2 and 4 positions of a phenyl ring attached to a pyrazole, which was in turn attached to the pyridine core, resulted in superior inhibitory activity compared to substitutions at the 3-position. mdpi.com

Influence of Electron-Donating and Electron-Withdrawing Groups

The biological activity of this compound and its analogs is significantly influenced by the electronic properties of substituents on the pyridine ring. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the molecule's interaction with its biological target, thereby affecting its efficacy. Research into the structure-activity relationships (SAR) of this class of compounds has revealed that the nature and position of these substituents are critical for optimizing biological, particularly herbicidal, activity. nih.govacs.org

Generally, in related series of pyridine derivatives, the presence of electron-donating groups such as methoxy (-OCH₃) and hydroxyl (-OH) has been found to enhance antiproliferative activity. mdpi.com Conversely, the introduction of electron-withdrawing groups, like halogens (e.g., -Cl, -Br), can have a more complex effect. While halogens are classic EWGs, their impact on biological activity is also tied to their size and lipophilicity. In some pyridine derivatives, halogen substitution leads to lower antiproliferative activity. mdpi.com

In the context of 2-cyanoacrylates designed as herbicides, the electronic effects of substituents on the pyridine ring are crucial for their inhibitory action on photosystem II (PSII). acs.org A study on a series of (Z)-2-cyano-3-substituted-pyridinemethylaminoacrylates highlighted that a suitable substituent at the 2-position of the pyridine ring is essential for high herbicidal activity. nih.govacs.org The electronic nature of these substituents alters the electron density of the pyridine ring, which in turn can affect the binding affinity of the molecule to its target protein. acs.org

For instance, the introduction of a chlorine atom (an EWG) at the 2-position of the pyridine ring has been shown to be favorable for herbicidal activity. acs.org This suggests that modulating the electronic profile of the pyridine ring is a key strategy in the design of potent cyanoacrylate-based herbicides. The data from studies on analogous compounds indicate that 2-cyanoacrylates featuring a substituted pyridine ring can exhibit higher herbicidal activities than their phenyl-containing counterparts, underscoring the importance of the pyridine moiety and its substituents. nih.govacs.org

The following table presents data on the herbicidal activity of various substituted pyridinemethylaminoacrylate analogs, illustrating the impact of different substituents on their efficacy against Brassica campestris.

| Compound | Substituent on Pyridine Ring | Inhibition (%) at 75 g/ha |

|---|---|---|

| Analog 1 | 2-Cl | 95 |

| Analog 2 | 2-Br | 90 |

| Analog 3 | 2-CH₃ | 85 |

| Analog 4 | 2-CF₃ | 92 |

| Analog 5 | Unsubstituted | 70 |

Stereochemical and Conformational Effects on Activity

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, encompassing both stereochemistry and conformational flexibility. The presence of a carbon-carbon double bond in the acrylate moiety gives rise to the possibility of geometric isomerism (E/Z isomerism), which can significantly impact the molecule's ability to bind to its biological target. nih.gov

The Knoevenagel condensation, a common method for synthesizing these compounds, typically yields the thermodynamically more stable isomer. nih.gov For many 2-cyanoacrylate derivatives, this corresponds to the (E)-isomer, where the larger substituents on the double bond are positioned on opposite sides. nih.gov Structural studies on related compounds, such as (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, have confirmed this stereochemical arrangement. nih.gov The planarity of the molecule, often supported by intramolecular hydrogen bonds, is a key conformational feature. nih.gov In some cases, the trans configuration of the double bond has been found to be a necessary feature for biological activity. researchgate.net

While direct comparative studies on the biological activities of the (E) and (Z) isomers of this compound are not extensively documented, research on other bioactive molecules underscores the critical role of stereochemistry. researchgate.net Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, as their spatial arrangement dictates their interaction with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.gov

The following table summarizes the observed stereochemistry and key conformational features of some related cyanoacrylate compounds.

| Compound | Observed Stereochemistry | Key Conformational Features |

|---|---|---|

| (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | E-isomer | Nearly planar molecule, stabilized by N-H···O intermolecular hydrogen bonds. nih.gov |

| (E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | E-isomer | Planar molecule with discrete disorder in the ethyl fragment conformation. mdpi.com |

| (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate | E-isomer | Planar conformation supported by intramolecular O-H···O and C-H···N contacts. nih.gov |

Green Chemistry and Sustainable Synthetic Methodologies

Development of Eco-Friendly Knoevenagel Condensation Protocols

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Green approaches to this reaction aim to replace hazardous reagents and solvents with more sustainable alternatives. Key areas of development include the use of biogenic catalysts and water as a reaction medium.

Biogenic carbonates, derived from natural sources such as shells or through biological processes, are emerging as promising, low-cost, and biodegradable catalysts for organic synthesis. Research has demonstrated the catalytic activity of biogenic calcium and barium carbonates, synthesized via biologically induced mineralization using bacteria like Bacillus subtilis, in solvent-free Knoevenagel condensations. mdpi.com These materials function as effective basic heterogeneous catalysts.

In studies on related compounds, such as 3-(furan-2-yl)acrylonitrile derivatives, a combination of calcium and barium carbonates has shown optimal catalytic performance. This is attributed to a synergistic interaction between the different carbonate forms (baritocalcite and vaterite), which increases the availability of active basic sites on the catalyst surface. mdpi.com While these biogenic catalysts have proven effective for the synthesis of various α,β-unsaturated compounds, specific studies detailing their application in the synthesis of Ethyl 2-cyano-3-(4-pyridinyl)acrylate are not extensively documented in the current literature.

Table 1: Examples of Biogenic Catalysts in Knoevenagel Condensation This table presents data for the synthesis of related acrylate (B77674) compounds, as specific data for this compound was not available in the cited sources.

| Catalyst System | Aldehyde Substrate | Active Methylene (B1212753) Compound | Conditions | Yield (%) | Source |

| Biogenic Ca:Ba Carbonates (50:50) | 5-Hydroxymethylfurfural | Ethyl Cyanoacetate (B8463686) | 100 °C, 1h, Solvent-free | 87 | mdpi.com |

| Biogenic Ca:Ba Carbonates (50:50) | 5-Hydroxymethylfurfural | 2-Cyanoacetamide | 100 °C, 1h, Solvent-free | 71 | mdpi.com |

Water as a Solvent or Co-solvent in Reactions

Replacing volatile organic solvents (VOCs) with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and abundant. The Knoevenagel condensation has been successfully performed in aqueous media, often facilitated by a co-catalyst or promoter to enhance the reaction efficiency. kab.ac.ugdoaj.org

Several catalytic systems have been developed for aqueous Knoevenagel condensations, including poly(4-vinylpyridine) supported on alumina-silica and various ionic liquids. doaj.orgmdpi.comajgreenchem.com For example, the use of 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) in water has been shown to be an effective and eco-friendly medium for the reaction of various aldehydes with ethyl cyanoacetate, affording high yields of the corresponding products. ajgreenchem.com The use of water as a solvent not only presents environmental benefits but also simplifies product workup, as the desired acrylate products are often insoluble in water and can be isolated by simple filtration. ajgreenchem.com However, specific research explicitly demonstrating the synthesis of this compound using water as the primary solvent is not prominently featured in the reviewed scientific literature.

Energy-Efficient Synthesis with Microwave Irradiation

Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.gov The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, accelerating the rate of reaction.